molecular formula C12H10ClN3OS B4430516 3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide

3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B4430516
M. Wt: 279.75 g/mol
InChI Key: XLRFVDWHEBTTOC-UHFFFAOYSA-N
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Description

3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Properties

IUPAC Name

3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3OS/c13-9-3-1-2-8(6-9)10(17)14-12-16-15-11(18-12)7-4-5-7/h1-3,6-7H,4-5H2,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRFVDWHEBTTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 5-cyclopropyl-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzamide moiety can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The thiadiazole ring can participate in redox reactions, potentially altering its electronic properties.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological processes such as DNA replication and protein synthesis, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.

    Benzamide derivatives: Compounds with the benzamide moiety can have comparable pharmacological properties.

Uniqueness

3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of both the thiadiazole ring and the benzamide moiety. This combination imparts distinct electronic and steric properties, potentially enhancing its biological activity and selectivity compared to other similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 2
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3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide

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